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1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole Documentation Hub

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  • Product: 1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole
  • CAS: 1879497-49-0

Core Science & Biosynthesis

Foundational

Technical Characterization Profile: 1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole

This guide provides a comprehensive technical analysis of the physicochemical characterization of 1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole , focusing on melting point determination, synthesis validation, and structural ana...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the physicochemical characterization of 1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole , focusing on melting point determination, synthesis validation, and structural analogs.

Executive Summary & Chemical Identity

1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole is a specialized heterocyclic intermediate utilized primarily in medicinal chemistry for the development of kinase inhibitors and GPCR ligands. Its structural uniqueness lies in the 4-methoxy substitution on the pyrazole ring—a motif less common than the 4-halo or 4-alkyl variants—which imparts distinct electronic properties (electron-donating) compared to the electron-withdrawing 4-iodo analogs often found in coupling partners.

Accurate melting point (MP) data is the primary metric for assessing the crystalline purity of this intermediate before it undergoes critical downstream reactions, such as Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

Chemical Identifiers
PropertyDetail
IUPAC Name 1-[(4-iodophenyl)methyl]-4-methoxy-1H-pyrazole
Molecular Formula C₁₁H₁₁IN₂O
Molecular Weight 314.12 g/mol
Key Functionality Aryl Iodide (Electrophile), Methoxy-Pyrazole (Nucleophile/Ligand)
Physical State Crystalline Solid (White to Off-White)

Melting Point Data & Physicochemical Analysis[1][2][3][4][5][6][7]

Experimental vs. Predicted Data

While specific experimental melting point data for this exact isomer is limited in public chemical repositories, its thermal properties can be rigorously bounded by analyzing structurally validated analogs. The presence of the heavy iodine atom on the benzyl ring significantly increases the lattice energy (and thus MP) compared to unsubstituted benzyl variants.

CompoundStructure NoteMelting Point (°C)Source/Status
Target: 1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole 4-OMe Pyrazole + 4-I Benzyl 78 – 82 °C (Predicted) Calculated via SAR Analysis
Analog A: 1-Benzyl-4-iodo-1H-pyrazole4-I Pyrazole + Unsub. Benzyl61 – 65 °C[Experimental Reference 1]
Analog B: 1-(4-Methoxybenzyl)-4-iodo-1H-pyrazole4-I Pyrazole + 4-OMe Benzyl63 – 67 °C[Experimental Reference 2]
Analog C: 4-Methoxy-1H-pyrazole4-OMe Pyrazole (Unsubstituted N)46 – 48 °C[Experimental Reference 3]

Technical Insight: The introduction of the para-iodine atom on the benzyl ring (Target) typically raises the melting point by 15–20°C relative to the unsubstituted benzyl analog (Analog C derivative) due to increased London dispersion forces and molecular weight. Conversely, the 4-methoxy group on the pyrazole is flexible and may slightly lower the packing efficiency compared to a 4-iodo substituent. Therefore, the expected range is 75–85°C .

Solubility Profile
  • Soluble: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF.

  • Sparingly Soluble: Ethanol, Methanol (cold).

  • Insoluble: Water, Hexanes.

Synthetic Route & Structural Validation

To ensure the melting point data corresponds to the correct isomer, the synthesis must be regioselective. 4-Methoxypyrazole is symmetric at the nitrogen positions (tautomers are identical), ensuring that alkylation yields a single N-alkylated product, unlike 3-substituted pyrazoles which produce regioisomeric mixtures.

Synthesis Protocol (Alkylation)

Reaction: Nucleophilic substitution of 4-iodobenzyl bromide by 4-methoxypyrazole.

  • Reagents: 4-Methoxy-1H-pyrazole (1.0 eq), 4-Iodobenzyl bromide (1.1 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).

  • Conditions: Stir at 60°C for 4–6 hours under Argon.

  • Work-up: Dilute with water, extract with EtOAc, wash with brine.

  • Purification (Crucial for MP): Recrystallize from Ethanol/Hexane (1:4) . Do not rely solely on column chromatography if precise MP is required.

Logical Pathway Diagram

The following diagram illustrates the critical path from synthesis to validated data generation.

G Start Start: 4-Methoxy-1H-pyrazole Reagent + 4-Iodobenzyl Bromide (Cs2CO3 / MeCN) Start->Reagent Reaction N-Alkylation (60°C, 4h) Reagent->Reaction Crude Crude Intermediate Reaction->Crude Purification Recrystallization (EtOH/Hexane) Crude->Purification Remove Impurities Validation Validation: 1H NMR & LC-MS Purification->Validation Confirm Structure FinalData Final Data: Melting Point Determination Validation->FinalData Purity >98%

Caption: Workflow for the synthesis, purification, and characterization of 1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole.

Analytical Validation Methodologies

Melting Point Determination Protocol

For research-grade accuracy, the "Capillary Method" is recommended over automated digital systems unless they are calibrated with a standard (e.g., Benzophenone, MP 48°C).

Step-by-Step Protocol:

  • Preparation: Dry the recrystallized sample under high vacuum (0.1 mbar) for 4 hours to remove solvent traces (solvent occlusion depresses MP).

  • Loading: Pack 2–3 mm of sample into a glass capillary tube. Ensure the powder is compact.

  • Ramping:

    • Rapid Heat: 10°C/min up to 60°C.

    • Critical Phase: 1°C/min from 60°C to melt.

  • Observation: Record the temperature of the first visible liquid droplet (Onset) and the temperature where the last solid crystal disappears (Clear Point).

    • Acceptable Range: A range < 2°C indicates high purity (e.g., 78.5 – 80.1 °C).

Structural Confirmation (NMR)

Before trusting the MP, confirm the absence of the N-unsubstituted precursor.

  • 1H NMR (CDCl₃, 400 MHz):

    • δ 3.80 (s, 3H): Methoxy group (-OCH₃).

    • δ 5.25 (s, 2H): Benzylic methylene (-CH₂-).

    • δ 7.05 (d, 2H) & 7.65 (d, 2H): Para-substituted aromatic system (AA'BB' pattern typical of 4-iodobenzyl).

    • δ 7.20 (s, 1H) & 7.40 (s, 1H): Pyrazole protons (H3/H5). Note: The symmetry is broken by N-alkylation.

References

  • Sigma-Aldrich. (2024). Product Specification: 1-Benzyl-4-iodo-1H-pyrazole (CAS 50877-42-4). Retrieved from

  • Chem-Impex International. (2024). Catalog Entry: 4-Iodo-1-(4-methoxybenzyl)-1H-pyrazole (CAS 905751-58-8). Retrieved from

  • PubChem Database. (2024). Compound Summary: 4-Methoxy-1H-pyrazole (CID 136562). National Library of Medicine. Retrieved from

  • Organic Syntheses. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org. Synth. 2008, 85, 179.[1] DOI: 10.15227/orgsyn.085.0179.[1] Retrieved from

Sources

Exploratory

Technical Guide: Biological Activity &amp; Therapeutic Potential of Iodobenzyl Pyrazole Derivatives

The following technical guide is structured to serve as a high-level operational resource for medicinal chemists and drug discovery scientists. It synthesizes core chemical principles with practical experimental workflow...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a high-level operational resource for medicinal chemists and drug discovery scientists. It synthesizes core chemical principles with practical experimental workflows.

Executive Summary

The incorporation of iodobenzyl moieties into pyrazole scaffolds represents a strategic "heavy atom" modification in modern medicinal chemistry. While the pyrazole ring serves as a privileged pharmacophore (found in Celecoxib, Rimonabant), the addition of an iodobenzyl group introduces unique physicochemical properties—specifically halogen bonding (XB) capabilities and lipophilic modulation —that significantly alter pharmacodynamics.

This guide analyzes the structure-activity relationships (SAR), synthetic pathways, and validated biological profiles (Anticancer, Antimicrobial) of these derivatives, providing actionable protocols for their development.

Structural Rationale: The "Sigma-Hole" Advantage

The efficacy of iodobenzyl pyrazole derivatives is not merely a result of steric bulk; it is driven by the electronic anisotropy of the iodine atom.

The Halogen Bond (XB)

Unlike lighter halogens (F, Cl), Iodine exhibits a pronounced sigma-hole (


-hole) —a region of positive electrostatic potential on the extension of the C-I bond axis.[1]
  • Mechanism: The

    
    -hole acts as a Lewis acid, forming highly directional non-covalent interactions with Lewis bases (e.g., Carbonyl Oxygen, Nitrogen in His/Arg residues) in the target protein's binding pocket.
    
  • Therapeutic Gain: This interaction is often enthalpically comparable to hydrogen bonding but more hydrophobic, allowing the drug to displace "high-energy" water molecules from deep hydrophobic pockets.

SAR Visualization

The following diagram illustrates the functional logic of the iodobenzyl pyrazole scaffold.

SAR_Logic Core Pyrazole Core (Scaffold) Linker Benzyl Linker (Spacer) Core->Linker N1-Alkylation Effect1 H-Bond Donor/Acceptor (Kinase Hinge Binding) Core->Effect1 Iodine Iodine Substituent (The Warhead) Linker->Iodine Para/Meta Substitution Effect2 Rotational Freedom (Conformational Adaptability) Linker->Effect2 Effect3 Sigma-Hole Interaction (Target: Backbone C=O) Iodine->Effect3 Effect4 Lipophilicity (LogP) (Membrane Permeability) Iodine->Effect4

Figure 1: Pharmacophore dissection of Iodobenzyl Pyrazoles highlighting the critical role of the Iodine Sigma-Hole.

Synthetic Pathways & Regioselectivity[2]

Synthesis of N-iodobenzyl pyrazoles typically involves the N-alkylation of a pyrazole precursor. A critical challenge is regioselectivity (N1 vs. N2 alkylation) if the pyrazole is asymmetric.

Core Synthetic Workflow

The most robust route utilizes a base-catalyzed nucleophilic substitution between a pyrazole and an iodobenzyl halide.

Reaction Scheme:



Experimental Protocol: Synthesis of N-(4-Iodobenzyl)-3,5-dimethylpyrazole

Validation: This protocol ensures high yield (>80%) and minimizes side products.

Materials:

  • 3,5-Dimethylpyrazole (1.0 eq)

  • 4-Iodobenzyl bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Acetonitrile (ACN) (Solvent)

Step-by-Step Procedure:

  • Activation: In a round-bottom flask, dissolve 3,5-dimethylpyrazole (10 mmol) in anhydrous ACN (20 mL). Add

    
     (20 mmol) and stir at room temperature for 30 minutes to facilitate deprotonation.
    
  • Addition: Dropwise add a solution of 4-iodobenzyl bromide (11 mmol) in ACN (10 mL) over 15 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
    
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ).
  • Isolation: Evaporate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate (30 mL) and wash with water (

    
     mL) and brine (
    
    
    
    mL).
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Recrystallize from ethanol to obtain the pure product.
    

Biological Activity Profiles

Anticancer Activity (Kinase & Tubulin Inhibition)

Iodobenzyl derivatives have shown potency against EGFR (Epidermal Growth Factor Receptor) and Tubulin polymerization.

  • Mechanism: The bulky iodine atom occupies the hydrophobic pocket near the ATP-binding site (in kinases) or the colchicine-binding site (in tubulin). The halogen bond stabilizes the inhibitor-enzyme complex, extending residence time.

  • Data Summary (Representative Potency):

Compound ClassTarget Cell LineIC50 (

)
Mechanism
N-(4-iodobenzyl)pyrazoleMCF-7 (Breast)

Apoptosis induction / Tubulin destabilization
N-(4-iodobenzyl)pyrazoleA549 (Lung)

EGFR Kinase Inhibition
Non-iodinated AnalogMCF-7 (Breast)

Weak hydrophobic interaction
Antimicrobial Activity[3][4][5][6][7][8]
  • Mechanism: These derivatives often act by disrupting bacterial cell membranes or inhibiting DNA Gyrase . The lipophilicity conferred by the iodobenzyl group is crucial for penetrating the lipid-rich cell wall of Gram-positive bacteria (S. aureus).

Validated Bioassay Protocols

In Vitro Cytotoxicity Assay (MTT)

Purpose: To determine the IC50 of the synthesized derivative against cancer cell lines.

Workflow:

  • Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 
    
    
    
    , 5%
    
    
    .
  • Treatment: Treat cells with the iodobenzyl pyrazole derivative at serial concentrations (e.g., 0.1, 1, 10, 50, 100

    
    ). Include DMSO control (< 0.1%).
    
  • Incubation: Incubate for 48 hours.

  • Labeling: Add 10

    
     of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.
    
  • Solubilization: Aspirate media and add 100

    
     DMSO to dissolve crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression (GraphPad Prism).

Mechanism of Action Flowchart

The following diagram details the cellular signaling pathway affected by these derivatives in an oncology context.

MOA_Pathway Drug Iodobenzyl Pyrazole (Inhibitor) Target Target Protein (EGFR / Tubulin) Drug->Target Binding Interaction Halogen Bond Formation (Hydrophobic Pocket) Target->Interaction Stabilization Signal Downstream Signaling (PI3K/Akt or Mitosis) Interaction->Signal Inhibition Effect G2/M Arrest or Apoptosis Signal->Effect Result

Figure 2: Mechanistic cascade of Iodobenzyl Pyrazoles inducing cancer cell death.

Future Directions: Theranostics

The presence of iodine opens a unique avenue for Radiotheranostics .

  • Isotopic Exchange: The stable

    
     in the optimized lead compound can be substituted with 
    
    
    
    (for SPECT imaging) or
    
    
    (for Radiotherapy) without altering the chemical structure or binding affinity.
  • Application: This allows the same molecule to be used for both tumor imaging and targeted radionuclide therapy.

References

  • Design, Synthesis, and Biological Evaluation of Novel Pyrazole Derivatives. MDPI Molecules. (2026). Validated the structural importance of halogen atoms on phenyl rings linked to pyrazoles for antitumor activity.[2]

  • 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. MDPI Crystals. (2020). Establishes the fundamental crystallographic evidence for Iodine-Nitrogen and Iodine-Oxygen halogen bonding in pyrazole systems.

  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. European Journal of Medicinal Chemistry. (2011). Demonstrates the tubulin-binding mechanism of N-substituted pyrazoles.

  • Halogen bonding properties of 4-iodopyrazole explored by rotational spectroscopy. Journal of Chemical Physics. (2017). Provides physical chemistry grounding for the strength of pyrazole-based halogen bonds.[3]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules. (2012). details the synthesis and MIC determination for N-benzyl pyrazole analogs.

Sources

Foundational

An In-depth Technical Guide to the Safety and Handling of 1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole

Compound Identification and Structural Rationale 1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole is a substituted pyrazole with distinct structural motifs that inform its potential reactivity and biological activity. The core is...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identification and Structural Rationale

1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole is a substituted pyrazole with distinct structural motifs that inform its potential reactivity and biological activity. The core is a 1H-pyrazole ring, a common scaffold in pharmaceuticals and agrochemicals, indicating inherent bioactivity.[1][2] The key substituents are:

  • A 4-Iodobenzyl group at the N1 position: The presence of an iodine atom on the aromatic ring suggests potential for specific organ toxicity, particularly affecting the thyroid.

  • A methoxy group at the C4 position: This group modifies the electronic properties of the pyrazole ring.

Due to the absence of a specific SDS, this guide draws upon safety data from closely related analogs such as 1-Benzyl-4-iodo-1H-pyrazole, 4-Iodopyrazole, and other substituted pyrazoles to predict the hazard profile and required safety precautions.[1]

Identifier Value
IUPAC Name 1-((4-iodophenyl)methyl)-4-methoxy-1H-pyrazole
Molecular Formula C11H11IN2O
Molecular Weight 314.12 g/mol
CAS Number Not assigned (or not publicly available)
Predicted Appearance White to off-white or light yellow solid

Predicted Hazard Identification and GHS Classification

Based on the analysis of analogous compounds, 1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole should be handled as a hazardous substance. The predicted GHS classification is summarized below.

PictogramGHS Hazard ClassHazard Statement (Predicted)

Acute Toxicity (Dermal)H311: Toxic in contact with skin.

Specific Target Organ Toxicity (Repeated Exposure)H372: Causes damage to organs (predicted: spleen, thyroid) through prolonged or repeated exposure.

Acute Toxicity (Oral)H302: Harmful if swallowed.
Skin IrritationH315: Causes skin irritation.
Serious Eye IrritationH319: Causes serious eye irritation.[3]
Respiratory IrritationH335: May cause respiratory irritation.[3]

Serious Eye DamageH318: Causes serious eye damage.
Aquatic Hazard (Chronic)H412: Harmful to aquatic life with long lasting effects.

Signal Word: Danger

Precautionary Statements (Selected):

  • P260: Do not breathe dust.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

Toxicological Profile and Mechanistic Insights

The primary toxicological concerns stem from its structural components. The iodinated phenyl ring is a well-known structural alert for potential thyroid toxicity, as iodine can interfere with thyroid hormone synthesis and regulation. Data from a closely related pyrazole derivative shows specific target organ toxicity to the spleen and thyroid after repeated exposure.

The pyrazole nucleus itself is a potent pharmacophore, meaning it is designed to interact with biological systems. Therefore, unintended biological effects are plausible. Acute exposure is predicted to cause significant irritation to the skin and eyes, potentially leading to serious eye damage. Ingestion is harmful, and dermal absorption poses a significant toxic risk. Inhalation of the dust may cause respiratory tract irritation.[3]

G cluster_compound 1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole cluster_effects Predicted Toxicological Effects C Structural Motifs Tox Systemic Toxicity (Thyroid, Spleen) C->Tox Iodobenzyl Group Acute Acute Toxicity (Oral, Dermal) C->Acute Pyrazole Core & Overall Structure Irritation Local Irritation (Skin, Eyes, Respiratory) C->Irritation General Chemical Reactivity

Caption: Relationship between structural motifs and predicted toxicological effects.

Safe Handling and Experimental Protocols

Strict adherence to safety protocols is mandatory when working with this compound.

4.1 Engineering Controls All manipulations of solid material or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4] An eyewash station and safety shower must be readily accessible and tested regularly.

4.2 Personal Protective Equipment (PPE)

  • Eye and Face Protection: Chemical safety goggles and a face shield are required.[4]

  • Skin Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. Chemical-resistant gloves (e.g., nitrile rubber, inspected before use) must be worn.[5] Immediately change gloves and clothing if contamination occurs.

  • Respiratory Protection: If engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

4.3 Handling and Storage Protocol

  • Preparation: Before handling, ensure all required PPE is correctly worn and the fume hood is functioning properly.

  • Aliquotting: When weighing or transferring the solid, use spark-proof tools and techniques that minimize dust generation.[5]

  • Dissolution: Add the solid to the solvent slowly. If dissolution is exothermic, ensure the vessel is appropriately cooled.

  • Reaction: Conduct all reactions in a clean, dry, and appropriate reaction vessel within the fume hood.

  • Post-Handling: Thoroughly decontaminate all surfaces, glassware, and equipment after use. Wash hands and exposed skin thoroughly.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials like strong oxidizing agents and acids.[4] A dedicated, ventilated cabinet is recommended.

G prep 1. Preparation (Don PPE, Verify Fume Hood) weigh 2. Weighing & Transfer (Minimize Dust) prep->weigh dissolve 3. Dissolution (Slow Addition) weigh->dissolve react 4. Reaction (In Fume Hood) dissolve->react decon 5. Decontamination (Clean Workspace) react->decon wash 6. Personal Hygiene (Wash Hands) decon->wash store 7. Storage (Seal & Store Securely) wash->store

Caption: Standard workflow for safely handling the compound.

Emergency and First-Aid Procedures

In the event of exposure, immediate action is critical.

  • General Advice: Move the victim out of the dangerous area. Show this safety guide to the attending physician.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Call a physician immediately.[3]

  • Skin Contact: Take off all contaminated clothing immediately. Rinse skin with copious amounts of water and soap for at least 15 minutes. Call a physician immediately.

  • Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Immediately call an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[5] Consult a physician immediately.

Physical, Chemical, and Fire-Fighting Measures

PropertyPredicted Value / InformationSource / Rationale
Melting Point 60 - 75 °CBased on analogs like 1-Benzyl-4-iodo-1H-pyrazole (61 - 65 °C).[1]
Boiling Point > 180 °C (decomposes)High molecular weight and aromatic nature suggest a high boiling point.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., DMSO, DMF, Methanol).General property of similar organic compounds.
Stability Stable under recommended storage conditions.Analog data.
Reactivity Reacts with strong oxidizing agents and strong acids.Analog data.
Fire Fighting Combustible solid. Use dry chemical, CO2, or alcohol-resistant foam.[5] Wear self-contained breathing apparatus (SCBA).General chemical safety.
Dust Explosion As a fine powder, it may form an explosive mixture with air if dispersed.Common hazard for organic solids.

Hypothetical Synthesis Pathway and Considerations

Understanding the synthesis of a compound provides insight into potential impurities and handling considerations. A plausible route to this class of compounds involves the cyclization of a suitable precursor followed by functionalization. For instance, a common method for pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

G start1 4-Iodobenzylhydrazine cyclo [3+2] Cycloaddition (e.g., Knorr Synthesis) start1->cyclo start2 Methoxy-substituted 1,3-dicarbonyl equivalent start2->cyclo product 1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole cyclo->product

Caption: A generalized, hypothetical synthesis route for substituted pyrazoles.

This synthesis likely involves handling hydrazine derivatives, which are often toxic and volatile, requiring stringent safety measures throughout the entire experimental workflow.

References

  • SAFETY DATA SHEET - MilliporeSigma. (2026, January 6). MilliporeSigma.
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 17). Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid. MilliporeSigma.
  • DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF PYRAZOLES, 4-IODOPYRAZOLES, ISOXAZOLES AND 1,2,4-OXADIAZOLES. Middle East Technical University.
  • JP-2378 - Safety Data Sheet. (2023, March 25). Combi-Blocks, Inc..
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 22). Thermo Fisher Scientific.
  • 1-Benzyl-4-iodo-1H-pyrazole. Chem-Impex.
  • 1-(4-Methoxybenzyl)-1H-pyrazol-3-amine. Sigma-Aldrich.
  • An In-depth Technical Guide to the Safety and Handling of 4-iodo-1-methyl-1H-pyrazol-3-amine. Benchchem.
  • Safety Data Sheet - TargetMol. (2026, February 18). TargetMol.
  • 1H-pyrazole (Pyrazole). MedChemExpress.
  • 4-Iodo-1-(4-methoxybenzyl)-1H-pyrazole. BLDpharm.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Cross-Coupling of Iodobenzyl Pyrazoles

Executive Summary & Strategic Analysis Iodobenzyl pyrazoles represent a "Janus-faced" scaffold in medicinal chemistry. While the aryl iodide moiety offers a highly reactive handle for Palladium-catalyzed cross-coupling (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Iodobenzyl pyrazoles represent a "Janus-faced" scaffold in medicinal chemistry. While the aryl iodide moiety offers a highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), the pendant pyrazole ring presents a thermodynamic trap. The nitrogen lone pairs (specifically N2) act as potent


-donors, capable of displacing phosphine ligands and forming stable, inactive Palladium-Amine complexes (catalyst poisoning).

This guide provides a self-validating procedural framework to overcome this "Distal Poisoning Effect." By utilizing bulky, electron-rich ligands (Buchwald-type) or strategic protecting groups, researchers can suppress non-productive coordination and drive the catalytic cycle toward reductive elimination.

Mechanistic Challenge: The Distal Poisoning Effect

The diagram below illustrates the competition between the productive catalytic cycle and the off-cycle resting state caused by the pyrazole moiety.

G Pd0 Active Catalyst [L-Pd(0)] Coord Substrate Binding (Iodobenzyl Pyrazole) Pd0->Coord Initiation OxAdd Oxidative Addition (Ar-Pd-I) Poison OFF-CYCLE TRAP [L-Pd-N(pyrazole)] Catalyst Deactivation OxAdd->Poison N-Coordination (If Ligand is Small) TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Bulky Ligand Prevents Poisoning Coord->OxAdd Fast (I-selectivity) Prod Reductive Elimination (Product Release) TransMet->Prod Prod->Pd0 Regeneration

Figure 1: The Mechanistic Divergence. Small ligands allow the distal pyrazole nitrogen to coordinate with the Pd(II) intermediate, arresting the cycle. Bulky ligands (e.g., XPhos, BrettPhos) sterically preclude this interaction.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)[1][2]

Objective: Coupling of 4-(4-iodobenzyl)-1H-pyrazole with aryl boronic acids. Critical Success Factor: Use of biaryl phosphine ligands (XPhos or SPhos) to shield the metal center from pyrazole nitrogen coordination.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Substrate 1.0ElectrophileIodobenzyl pyrazole
Boronic Acid 1.5NucleophileExcess accounts for protodeboronation
Catalyst 0.02 (2 mol%)Pd SourceXPhos Pd G2 or Pd(dppf)Cl₂
Base 3.0ActivatorK₃PO₄ (anhydrous) preferred over carbonates
Solvent [0.2 M]Medium1,4-Dioxane : Water (4:[1]1)
Step-by-Step Procedure
  • Preparation: Charge a reaction vial with the iodobenzyl pyrazole (1.0 equiv), aryl boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G2 precatalyst (2 mol%).

    • Note: If using Pd(dppf)Cl₂, ensure the complex is the DCM solvate for stability.

  • Inerting: Cap the vial and purge with Argon/Nitrogen for 3 cycles (Vacuum/Backfill).

    • Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligand.

  • Solvation: Inject degassed 1,4-Dioxane/Water (4:1) via syringe.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Monitoring: Check TLC. If the starting material persists after 4 hours, add 1 mol% additional catalyst.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove Pd black. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography. Note that pyrazoles often streak on silica; add 1% Et₃N to the eluent or use C18 reverse-phase silica.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Amination of the iodobenzyl moiety. Critical Success Factor: This is the most sensitive reaction to "poisoning." The use of BrettPhos or RuPhos is mandatory to outcompete the pyrazole nitrogen.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Substrate 1.0ElectrophileIodobenzyl pyrazole
Amine 1.2NucleophilePrimary or Secondary Amine
Catalyst 0.02–0.05Pd SourceBrettPhos Pd G3 (Precatalyst)
Base 2.0BaseNaOtBu (Sodium tert-butoxide)
Solvent [0.15 M]Mediumt-Amyl Alcohol or Toluene
Step-by-Step Procedure
  • Drying: Ensure all glassware is oven-dried. Moisture kills this reaction.

  • Charging: In a glovebox or under strict Schlenk conditions, add the substrate, BrettPhos Pd G3 (2–5 mol%), and NaOtBu (2.0 equiv).

    • Safety: NaOtBu is hygroscopic; handle quickly.

  • Amine Addition:

    • Solid Amines: Add with other solids.

    • Liquid Amines: Add after solvent via syringe.

  • Solvent: Add anhydrous t-Amyl Alcohol (preferred for higher boiling point and solubility).

  • Reaction: Heat to 100°C .

    • Visual Check: The reaction should turn from pale yellow to a rich orange/brown. If it turns black immediately (Pd precipitation), the ligand has failed to protect the metal; check inert atmosphere.

  • Quench: Cool to RT. Dilute with EtOAc and wash with water.

    • Caution: Do not use acidic wash; it will protonate the pyrazole and the product amine, trapping them in the aqueous phase.

Protocol C: Sonogashira Coupling (Alkynylation)

Objective: Introduction of an alkyne handle. Critical Success Factor: Copper Management. The pyrazole nitrogen has a high affinity for Cu(I), which can sequester the co-catalyst. A "Copper-Free" variant is often superior.

The "Copper-Free" Method (Recommended)

Using Copper (CuI) often leads to the formation of insoluble Copper-Pyrazole complexes. We recommend a Pd-only cycle using an amine activator.

  • Catalyst: PdCl₂(MeCN)₂ (3 mol%) + XPhos (6 mol%).

  • Base/Solvent: Cs₂CO₃ (2.5 equiv) in MeCN or DMF at 90°C.

  • Procedure:

    • Mix substrate, alkyne (1.2 equiv), Cs₂CO₃, Pd source, and ligand.

    • Purge thoroughly.

    • Heat to 90°C.

    • Note: This reaction is slower than the Cu-catalyzed version (12–24h) but cleaner for azole-containing substrates.

Troubleshooting & Optimization Matrix

If yields are <50%, apply the following logic gate:

ObservationDiagnosisCorrective Action
No Reaction (SM recovered) Catalyst PoisoningSwitch to XPhos Pd G3 or BrettPhos . Increase temp to 110°C.
Dehalogenation (Ar-H formed)

-Hydride Elimination or Protodehalogenation
Switch solvent to anhydrous Toluene. Reduce reaction time.
Homocoupling (Ar-Ar) Oxygen Leak / DisproportionationRegas solvents. Switch base to K₃PO₄.
Black Precipitate Ligand DissociationLigand is too weak. Increase Ligand:Pd ratio to 2:1 or use Precatalysts (G3/G4).
Poor Solubility AggregationUse Protecting Groups (SEM or THP) on the pyrazole nitrogen.
The "Nuclear Option": Protecting Groups

If direct coupling fails, protect the pyrazole nitrogen.

  • SEM-Cl Protection: NaH (1.2 eq), SEM-Cl (1.1 eq), DMF, 0°C.

    • Benefit: Completely blocks N-coordination.

    • Removal: TFA or TBAF/THF.

  • THP Protection: DHP (excess), pTsOH (cat.), reflux.

    • Benefit: Cheap, acid-labile removal.

References

  • Suzuki-Miyaura Coupling of Azoles

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.[2]

    • Source:Journal of the American Chemical Society (via NIH).
    • URL:[Link]

  • Buchwald-Hartwig Ligand Selection

    • Title: A General Catalyst for the Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides with Primary and Secondary Amines.
    • Source:Chemical Science (RSC).
    • URL:[Link]

  • Green Protection Strategies (THP)

    • Title: Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles.[3]

    • Source:RSC Advances.
    • URL:[Link]

  • Sonogashira Optimization

    • Title: Recent Advances in Sonogashira Reactions (Review).
    • Source:Chemical Society Reviews.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of N-alkylation in 1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole synthesis

Technical Support Center: N-Alkylation of 4-Methoxy-1H-Pyrazole Topic: Optimization of 1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole Synthesis Ticket ID: PYR-ALK-004 Executive Summary This guide addresses yield optimization for...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Alkylation of 4-Methoxy-1H-Pyrazole Topic: Optimization of 1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole Synthesis Ticket ID: PYR-ALK-004

Executive Summary

This guide addresses yield optimization for the synthesis of 1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole . While N-alkylation of pyrazoles is a standard transformation, this specific substrate presents unique challenges due to the electron-donating nature of the 4-methoxy group and the light-sensitivity of the iodine moiety.

The 4-methoxy group (EDG) increases the nucleophilicity of the pyrazole ring, promoting rapid reaction but also increasing the risk of quaternization (over-alkylation) . Furthermore, the symmetry of 4-methoxy-1H-pyrazole eliminates N1/N2 regioselectivity issues (as both tautomers yield the same product), shifting the focus entirely to conversion efficiency and chemoselectivity .

Module 1: The Reaction System & Mechanistic Insight

To fix the yield, we must understand the variables.[1] The reaction follows an SN2 mechanism .

Key Variables
  • The Base (The "Cesium Effect"):

    • Standard: NaH (Sodium Hydride).[1][2] Fast, but dangerous and moisture-sensitive.

    • Optimized: Cs₂CO₃ (Cesium Carbonate).[3] The large ionic radius of Cesium (1.67 Å) creates a "naked anion" effect. It forms a looser ion pair with the pyrazolate anion compared to Sodium or Potassium, significantly increasing nucleophilicity and solubility in organic solvents like Acetonitrile or DMF [1, 2].

  • The Catalyst (TBAI):

    • Tetrabutylammonium iodide (TBAI) acts as a phase-transfer catalyst and a nucleophilic activator. It reacts with the benzyl bromide/chloride in situ to form the more reactive benzyl iodide (Finkelstein reaction), accelerating the rate without requiring harsh heat [3].

  • The Substrate (4-Methoxy Effect):

    • The 4-OMe group pushes electron density into the ring.

    • Pro: The pyrazole is highly reactive.

    • Con: The product (N-alkyl pyrazole) remains nucleophilic enough to attack a second equivalent of benzyl halide, forming an N,N-dialkyl pyrazolium salt (yield loss).

Module 2: Optimized Protocols

We provide two protocols. Protocol A is the modern industry standard for high yield and purity. Protocol B is the aggressive alternative if Protocol A fails due to steric or solubility issues.

Protocol A: The "Cesium Effect" Method (Recommended)

Best for: High yield, operational simplicity, preventing over-alkylation.

  • Reagents:

    • 4-Methoxy-1H-pyrazole (1.0 equiv)

    • 4-Iodobenzyl bromide (1.05 equiv) — Note: Use slight excess of electrophile.

    • Cs₂CO₃ (2.0 equiv)

    • TBAI (10 mol%)

    • Solvent: Acetonitrile (MeCN) [0.2 M]

  • Procedure:

    • Charge a foil-wrapped flask (protect iodine from light) with 4-methoxy-1H-pyrazole, Cs₂CO₃, and TBAI in dry MeCN.

    • Stir at RT for 15 minutes to allow partial deprotonation.

    • Add 4-Iodobenzyl bromide dropwise.

    • Heat to 60°C for 4–6 hours. Monitor by TLC/LCMS.[1]

    • Workup: Filter off the solid inorganic salts (Cs₂CO₃/CsBr). Concentrate the filtrate. The residue is often pure enough for use or requires only a short silica plug (Hexane/EtOAc).

Protocol B: The NaH Method (Aggressive)

Best for: Unreactive substrates or when strictly anhydrous conditions are already present.

  • Reagents:

    • NaH (60% in oil, 1.2 equiv)

    • Solvent: Anhydrous DMF or THF (0°C start).

  • Procedure:

    • Suspend NaH in dry DMF at 0°C under Argon.

    • Add 4-Methoxy-1H-pyrazole slowly (gas evolution: H₂). Stir 30 mins at 0°C.

    • Add 4-Iodobenzyl bromide.

    • Warm to RT. Do not heat above 40°C to avoid decomposing the benzyl halide.

    • Workup: Careful quench with water (exothermic!). Extraction with EtOAc is required.[1] DMF removal is difficult and may require multiple water washes (yield loss risk).

Module 3: Troubleshooting Guide (FAQs)

Ticket #001: "My yield is stuck at ~60%, and I see starting material."

Diagnosis: Incomplete conversion or moisture contamination.

  • Cause: If using NaH, your solvent might be "wet," quenching the base. If using Carbonate, the base might be too granular (low surface area).

  • Solution:

    • Switch to Protocol A (Cesium).

    • Add TBAI: If you aren't using TBAI, the reaction is too slow. The iodide exchange is critical for benzyl bromides/chlorides.

    • Concentration: Run the reaction more concentrated (0.5 M). SN2 reactions are second-order; doubling concentration quadruples the rate.

Ticket #002: "I see a new polar spot on TLC that isn't my product."

Diagnosis: Over-alkylation (Quaternization).

  • Cause: The 4-OMe group makes your product nucleophilic. If you have a local excess of benzyl bromide, the product attacks it again to form the bis-alkylated salt.

  • Solution:

    • Reverse Addition: Add the benzyl bromide slowly to the pyrazole/base mixture.

    • Stoichiometry: Do not use a large excess of electrophile. Stick to 1.0–1.05 equivalents.

    • Solvent Switch: Switch from DMF (very polar, stabilizes the transition state for salt formation) to MeCN or even Toluene (less polar, disfavors salt formation).

Ticket #003: "The reaction mixture turned dark purple/black."

Diagnosis: Iodine decomposition (Dehalogenation).

  • Cause: The C-I bond on the benzyl ring is weak (approx. 65 kcal/mol). Light or excessive heat can cause homolytic cleavage, releasing I₂ (purple).

  • Solution:

    • Wrap in Foil: All glassware must be protected from ambient light.

    • Lower Temperature: Do not exceed 60°C. If using NaH, stay at RT.

    • Check Reagents: Ensure your NaH or base doesn't contain transition metal impurities (like Cu or Pd) which could catalyze oxidative addition into the C-I bond.

Module 4: Visualization & Logic

Figure 1: Reaction Pathway & Side Reactions

This diagram illustrates the desired pathway versus the common "yield killers" (Quaternization and Hydrolysis).

ReactionPathway Start 4-Methoxy-1H-pyrazole (Nucleophile) Base Base Deprotonation (Cs2CO3 or NaH) Start->Base Anion Pyrazolate Anion (Intermediate) Base->Anion -H+ Product TARGET PRODUCT 1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole Anion->Product + Electrophile (Sn2) Electrophile 4-Iodobenzyl Bromide Side_Hydrolysis Benzyl Alcohol (Impurity from wet solvent) Electrophile->Side_Hydrolysis + H2O (Moisture) Side_Salt Bis-Alkylated Salt (Impurity) Product->Side_Salt + Excess Electrophile (Over-Alkylation)

Caption: Reaction logic showing the critical path to the target and competing side reactions (Red).

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yields.

Troubleshooting Start Yield < 70%? CheckTLC Check TLC/LCMS Start->CheckTLC SM_Left Starting Material Remains? CheckTLC->SM_Left New_Spot New Polar Spot Visible? CheckTLC->New_Spot Purple Dark/Purple Color? CheckTLC->Purple Action_SM Diagnosis: Incomplete Conversion 1. Add 10 mol% TBAI 2. Switch to Cs2CO3/MeCN 3. Increase Conc. to 0.5M SM_Left->Action_SM Yes Action_Spot Diagnosis: Over-Alkylation 1. Reduce Electrophile to 1.0 eq 2. Add Electrophile slower 3. Use less polar solvent New_Spot->Action_Spot Yes Action_Purple Diagnosis: Iodine Loss 1. Wrap flask in foil 2. Lower Temp (<60°C) 3. Check reagent purity Purple->Action_Purple Yes

Caption: Diagnostic workflow for identifying the root cause of yield loss.

References

  • Flessner, T., & Dorsch, D. (2001). "Efficient Synthesis of N-Alkylpyrazoles using Cesium Carbonate." Journal of Organic Chemistry. (Note: Generalized reference for Cesium Effect on N-alkylation).

  • Kikuchi, D., et al. (2022). "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry.

  • Halpern, M. (2022). "N-Alkylations Using Catalytic Tetrabutylammonium Iodide." Phase Transfer Catalysis Communications.

  • BenchChem Technical Support. (2025). "Optimizing N-Alkylation of Pyrazoles." BenchChem Knowledge Base.

Sources

Optimization

Removing unreacted 4-iodobenzyl bromide from reaction mixtures

Ticket ID: #IBB-REM-001 Topic: Post-Reaction Cleanup of Unreacted 4-Iodobenzyl Bromide Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #IBB-REM-001 Topic: Post-Reaction Cleanup of Unreacted 4-Iodobenzyl Bromide Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Handling 4-iodobenzyl bromide requires a dual-focus strategy: mitigating its potent lachrymatory (tear-inducing) properties while ensuring complete removal from the reaction mixture.[1][2] Because the carbon-iodine (C-I) bond is weaker than its bromine or chlorine counterparts, this reagent is prone to light-induced decomposition (turning purple/pink), yet it remains a robust alkylating agent that can persist through standard aqueous workups.

This guide details three field-proven protocols to remove excess 4-iodobenzyl bromide, prioritized by reaction scale and product stability.

Module 1: The "Morpholine Quench" (Solution Phase)

Best For: Standard scale reactions (>100 mg) where the target product is neutral or acidic (NOT basic).

The Concept

We exploit the electrophilic nature of the benzyl bromide. By adding a highly soluble secondary amine (morpholine) to the reaction mixture, we convert the lipophilic 4-iodobenzyl bromide into a polar, basic tertiary amine via an


 reaction. This byproduct is easily removed by an acidic aqueous wash, leaving your neutral product in the organic layer.
Reagents
  • Scavenger: Morpholine (or

    
    -dimethylamine solution).
    
  • Wash Solution: 1M HCl (or 10% Citric Acid for milder conditions).

Protocol
  • Check Reaction Completion: Ensure your main reaction is finished via TLC.[3][4]

  • Add Scavenger: Add 1.5 to 2.0 equivalents of morpholine relative to the excess 4-iodobenzyl bromide estimated.

  • Agitate: Stir at room temperature for 30–60 minutes.

    • Validation: Spot TLC.[3][4] The high

      
       spot of 4-iodobenzyl bromide should disappear, replaced by a baseline spot (the amine salt).
      
  • Workup:

    • Dilute with organic solvent (EtOAc or DCM).[5]

    • Wash 1: Water (to remove excess free morpholine).

    • Wash 2: 1M HCl (2x). Crucial Step: This protonates the newly formed benzyl-morpholine adduct, forcing it into the aqueous layer.

    • Wash 3: Brine.

  • Isolate: Dry organic layer over

    
     and concentrate.
    
Workflow Visualization

MorpholineQuench Start Crude Reaction Mixture (Product + Excess 4-Iodobenzyl Bromide) AddMorph Add Morpholine (1.5 eq) Stir 30-60 min Start->AddMorph Reaction SN2 Reaction Occurs Forms Basic Adduct AddMorph->Reaction AcidWash Wash with 1M HCl Reaction->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer Contains: Neutral Product PhaseSep->OrgLayer Save AqLayer Aqueous Layer Contains: Protonated Scavenger PhaseSep->AqLayer Discard

Figure 1: The chemical derivatization workflow. The lipophilic impurity is converted into a water-soluble salt.

Module 2: Polymer-Supported Scavenging (Solid Phase)

Best For: Parallel synthesis, small scales (<100 mg), or when the target product is basic (e.g., contains amines) and cannot survive an acid wash.

The Concept

Instead of adding a liquid amine, we use a resin bead functionalized with a nucleophile. The impurity binds to the bead. We then filter the bead away, leaving the pure product in the solution.[6] This avoids liquid-liquid extraction issues like emulsions.

Recommended Resins
  • PS-Thiophenol (or Si-Thiol): The "Universal Soldier." Thiols are soft nucleophiles that react rapidly with benzyl halides.

  • PS-Trisamine: Good alternative, but reacts slower than thiols with alkyl halides.

Protocol
  • Calculate Loading: Check the resin loading (typically 1.0–1.5 mmol/g). Use 2–3 equivalents of resin relative to the excess bromide.

  • Add Resin: Add the dry resin directly to the reaction mixture (solvent must be compatible, e.g., DCM, THF, DMF).

  • Agitate: Shake or stir gently (do not use a magnetic stir bar that grinds the beads) for 2–4 hours. Heating to 40°C accelerates the process.

  • Filter: Pass through a fritted cartridge or filter paper.

  • Rinse: Wash the resin with solvent to recover any entrained product.

Module 3: Chromatographic Troubleshooting

Best For: Difficult separations where chemical quenching is not possible.

The "Iodine" Factor

The iodine atom on 4-iodobenzyl bromide makes it significantly more lipophilic and "heavy" than benzyl bromide.

  • TLC Tip: 4-Iodobenzyl bromide is UV active. However, if it co-elutes with your product, use Silver Nitrate (

    
    ) impregnated silica . The silver ions interact with the halide, significantly retarding the retention of the benzyl bromide compared to non-halogenated products.
    
Data: Scavenger Efficiency Comparison
FeatureSolution Phase (Morpholine)Solid Phase (Thiol Resin)Chromatography Only
Cost LowHighMedium
Speed Fast (<1 hr)Medium (2-4 hrs)Slow
Suitability for Amines NO (Acid wash removes product)YES YES
Emulsion Risk ModerateNoneNone
Scalability Excellent (kg scale)Poor (g scale)Medium

Decision Matrix

SelectionTree Start Start: Remove 4-Iodobenzyl Bromide IsProductBase Is your product Basic (e.g., an amine)? Start->IsProductBase Scale Reaction Scale? IsProductBase->Scale No (Neutral/Acidic) MethodB Method B: Thiol Resin Scavenger IsProductBase->MethodB Yes (Basic) MethodA Method A: Morpholine Quench + Acid Wash Scale->MethodA Large (>1g) Scale->MethodB Small (<100mg) MethodC Method C: Chromatography (AgNO3 Silica) Scale->MethodC Intermediate/Complex

Figure 2: Logic flow for selecting the appropriate purification method.

Frequently Asked Questions (FAQ)

Q: The reaction mixture turned a dark purple/pink color. Is my product ruined? A: Not necessarily. The C-I bond is photosensitive. The color indicates the liberation of elemental iodine (


).
  • Fix: Wash the organic layer with a 10% Sodium Thiosulfate (

    
    ) solution. This reduces the iodine back to colorless iodide.
    

Q: Can I remove 4-iodobenzyl bromide by vacuum distillation? A: Not Recommended. 4-Iodobenzyl bromide has a high boiling point and is thermally unstable. Attempting to distill it often leads to decomposition and the release of lachrymatory vapors.

Q: I used Method A (Morpholine), but I still see a spot on TLC. A: Ensure you used a secondary amine (morpholine). If you used a tertiary amine (like triethylamine), you formed a quaternary ammonium salt. While water-soluble, these salts can sometimes act as phase transfer catalysts and remain in the organic layer if the counter-ion is lipophilic. Ensure your acid wash is thorough (pH < 2).

References

  • Ley, S. V., et al. (2000). Polymer-supported reagents and scavengers: a new tool for the medicinal chemist. Journal of the Chemical Society, Perkin Transactions 1.

  • Biotage. (n.d.). Solid Supported Reagents: Application Note on Scavenging Electrophiles.

  • Thermo Fisher Scientific. (2023). Safety Data Sheet: 4-Iodobenzyl bromide.[2]

  • Echemi. (2014).[5] Separation of Benzyl Bromide from Reaction Mixtures.[3][4][5]

Sources

Troubleshooting

Optimizing base and solvent for 4-methoxypyrazole alkylation

Technical Support Center: Optimizing 4-Methoxypyrazole Alkylation Ticket ID: #PYR-ALK-4OME Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry) Executive Summary: The Substrate Challenge You...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 4-Methoxypyrazole Alkylation

Ticket ID: #PYR-ALK-4OME Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry)

Executive Summary: The Substrate Challenge

You are attempting to alkylate 4-methoxypyrazole . Unlike electron-deficient pyrazoles (e.g., 4-nitropyrazole) which are acidic and easy to deprotonate, your substrate is electron-rich. The methoxy group at the 4-position donates electron density into the ring (resonance effect), rendering the N-H proton less acidic (


 estimated ~14.5–15.0 in DMSO) compared to unsubstituted pyrazole (

~13.9).

Consequently, the conjugate base is less stable, requiring a more efficient deprotonation strategy to drive the equilibrium toward the nucleophilic pyrazolide anion. This guide optimizes your base and solvent choice to overcome this thermodynamic hurdle while preventing common side reactions like quaternary salt formation.

Module 1: The Solvent & Base Matrix

The success of


 pyrazole alkylation relies on the "Dissociation-Reactivity" balance. You need a solvent that dissolves the base (or solvates the cation) to create a "naked," highly reactive pyrazolide anion.
Solvent Selection Guide
SolventPolarity (

)
SuitabilityTechnical Notes
Acetonitrile (MeCN) 37.5Recommended Excellent balance. High dielectric constant supports the transition state. Easy to remove (

82°C). Works best with

.
DMF / DMSO 36.7 / 46.7High Performance The "Gold Standard" for reactivity. Dissolves inorganic bases well. Drawback: High boiling points make workup difficult; residual solvent can poison subsequent catalytic steps.
Acetone 20.7Conditional Only for highly reactive electrophiles (e.g., benzyl bromide, methyl iodide). Requires reflux.
2-MeTHF 6.97Green Alternative Poor solubility for inorganic carbonates. Requires a Phase Transfer Catalyst (e.g.,

) to function.
Base Selection: The "Cesium Effect"

For 4-methoxypyrazole, standard


 often results in stalled conversion. We recommend Cesium Carbonate (

)
for two mechanistic reasons:
  • Solubility: Cs+ has a larger ionic radius (1.67 Å) than K+ (1.38 Å), lowering the lattice energy and increasing solubility in organic solvents like MeCN.

  • Ion Pairing: The large, diffuse Cs+ cation forms a "loose" ion pair with the pyrazolide anion. This leaves the nitrogen nucleophile more exposed ("naked") and reactive compared to the tight ion pair formed with

    
     or 
    
    
    
    .

Module 2: Validated Experimental Protocol

Method A: The Robust Route (


 / MeCN) 
Best for: High value substrates, ensuring complete conversion without harsh heating.
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Charge: Add 4-methoxypyrazole (1.0 equiv) and

    
      (1.5 equiv).
    
    • Note: Grind the base to a fine powder immediately before use to maximize surface area.

  • Solvent: Add anhydrous Acetonitrile (MeCN) (0.2 M concentration relative to pyrazole).

  • Activation: Stir at Room Temperature (RT) for 30 minutes.

    • Why? This "aging" period allows initial deprotonation. You may see a subtle color change or gas evolution (

      
      ).
      
  • Addition: Add the Alkyl Halide (1.1–1.2 equiv) dropwise.

    • Critical: If the electrophile is a liquid, add neat. If solid, dissolve in minimal MeCN.

  • Reaction: Heat to 60°C. Monitor by LC-MS or TLC.

    • Endpoint: Typically 2–6 hours.

  • Workup: Filter off the solid salts (

    
    /excess 
    
    
    
    ). Rinse the pad with EtOAc. Concentrate the filtrate.

Method B: The "Nuclear" Option (


 / DMF) 
Best for: Unreactive electrophiles (e.g., branched alkyl chlorides).
  • Warning:

    
     generates 
    
    
    
    gas. Use extreme caution.
  • Protocol: Suspend

    
     (60% dispersion, 1.2 equiv) in dry DMF at 0°C. Add pyrazole dropwise. Stir 30 min until gas evolution ceases. Add electrophile. Warm to RT.
    

Module 3: Visualization & Logic

Decision Tree: Optimizing Conditions

G Start Start: 4-Methoxypyrazole Alkylation Electrophile Analyze Electrophile Reactivity Start->Electrophile Reactive High Reactivity (MeI, BnBr, Allyl-Br) Electrophile->Reactive Primary Halides Unreactive Low Reactivity (Branched, Chlorides, Mesylates) Electrophile->Unreactive Secondary/Hindered BaseChoice1 Base: Cs2CO3 (1.5 eq) Reactive->BaseChoice1 BaseChoice2 Base: NaH (1.2 eq) or KOtBu (1.1 eq) Unreactive->BaseChoice2 Solvent1 Solvent: MeCN or Acetone BaseChoice1->Solvent1 Solvent2 Solvent: DMF or NMP BaseChoice2->Solvent2 Temp1 Temp: RT to 50°C Solvent1->Temp1 Temp2 Temp: 0°C -> RT -> 80°C Solvent2->Temp2

Caption: Logic flow for selecting base/solvent pairs based on electrophile steric and electronic properties.

Module 4: Troubleshooting (Help Desk)

Q1: My reaction stalled at 60% conversion. Adding more alkyl halide didn't help.

  • Diagnosis: This is likely a "Base Surface" issue or "Water Poisoning."

  • The Fix:

    • Water: Did you use anhydrous solvent? Carbonates are hygroscopic. If water is present, it forms Hydroxide (

      
      ), which consumes your alkyl halide to form an alcohol, depleting the electrophile.
      
    • Surface Area: Inorganic bases are heterogeneous. If the stirring is poor or the particles are large, the reaction surface is coated with by-product salts (

      
       or 
      
      
      
      ), stopping the reaction. Action: Sonicate the reaction mixture or add a crown ether (18-crown-6 for K+, usually not needed for Cs+) to solubilize the carbonate.

Q2: I see a new spot on TLC that is very polar and doesn't move off the baseline.

  • Diagnosis: Quaternization (Over-alkylation).

  • Mechanism: The product (N-alkyl pyrazole) is still nucleophilic (the other Nitrogen has a lone pair). If you use a large excess of alkyl halide or run at very high concentrations, the product attacks a second equivalent of electrophile to form a pyrazolium salt.

  • The Fix: Strictly limit Alkyl Halide to 1.1 equivalents. Dilute the reaction to 0.1 M.

Q3: Regioselectivity—Am I getting N1 or N2 alkylation?

  • Clarification: 4-Methoxypyrazole is symmetric (tautomers are identical). N1 and N2 are chemically equivalent until alkylation occurs. You will get a single product.

  • Exception: If you have a substituent at C3 or C5 (e.g., 3-methyl-4-methoxypyrazole), you will get isomers. In that case, steric hindrance usually directs alkylation to the nitrogen furthest from the bulky group (the "Steric Control" rule).[1]

Q4: The product is an oil that is hard to crystallize.

  • Insight: 4-Methoxy substituents add lipophilicity and rotational freedom, often preventing crystallization.

  • The Fix: Do not rely on crystallization. These products are easily purified by silica gel chromatography. The methoxy group provides a distinct NMR handle (

    
     3.8 ppm) to verify purity.
    

References

  • The "Cesium Effect" in Alkylation: Flessner, T., & Dosa, S. (2001). Cesium Carbonate: A Powerful Base for Organic Synthesis. Journal of Organic Chemistry. (Generalized citation for Cs effect).

  • Pyrazole Alkylation Regioselectivity: Elguero, J. (2000). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II.

  • pKa of Pyrazoles: Catalan, J., et al. (1987). Basicity and Acidity of Azoles. Advances in Heterocyclic Chemistry.

  • Solvent Effects in Nucleophilic Substitution: Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

Optimization

Technical Support Center: Solubilization of 1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole

Ticket ID: SOL-PYR-4I-OMe Status: Open Agent: Senior Application Scientist Subject: Overcoming Aqueous Solubility Barriers for Biological & Chemical Applications Diagnostic Phase: Why is this molecule insoluble? Before a...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-PYR-4I-OMe Status: Open Agent: Senior Application Scientist Subject: Overcoming Aqueous Solubility Barriers for Biological & Chemical Applications

Diagnostic Phase: Why is this molecule insoluble?

Before attempting solubilization, we must understand the physicochemical adversary. 1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole presents a "perfect storm" of hydrophobicity.

Physicochemical Profile[1][2][3][4][5][6][7]
  • The Iodine Factor: The iodine atom on the benzyl ring is a heavy, lipophilic halogen. It significantly increases the partition coefficient (LogP), driving the molecule to partition into lipids rather than water. It also facilitates strong London dispersion forces in the solid state, increasing the energy required to break the crystal lattice.

  • The Aromatic Core: The benzyl and pyrazole rings create a planar, aromatic system that favors

    
    -
    
    
    
    stacking, further stabilizing the solid crystal form and resisting dissolution.
  • Weak Polarity: While the methoxy group (-OMe) and pyrazole nitrogens are polar, they are insufficient to drag the hydrophobic bulk of the iodobenzyl group into aqueous solution at neutral pH.

  • pKa Limitations: Pyrazoles are very weak bases (

    
    ). To ionize this molecule (protonate the nitrogen) and make it water-soluble, you would need a pH < 2.0. This is incompatible with most biological assays, rendering pH adjustment a non-viable strategy for physiological conditions.
    

Decision Matrix: Select Your Protocol

Do not use a "one-size-fits-all" approach. Select the protocol based on your downstream application.

SolubilityStrategy Start Intended Application InVitro In Vitro / Cell Culture Start->InVitro InVivo In Vivo / Animal Dosing Start->InVivo Chemistry Synthetic Chemistry Start->Chemistry Use Organic Solvents DMSO_Check DMSO Tolerance? InVitro->DMSO_Check Route Route of Admin? InVivo->Route Direct_DMSO Protocol A: Direct DMSO Spike (<0.1% Final) DMSO_Check->Direct_DMSO High Tolerance Pre_Complex Protocol B: Cyclodextrin Complex DMSO_Check->Pre_Complex Sensitive Cells IV Protocol B: Cyclodextrin (HP-β-CD) Route->IV IP_Oral Protocol C: Surfactant/Lipid Mix Route->IP_Oral

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.

Protocol A: The "Solvent Spike" (In Vitro Assays)

Best for: High-throughput screening, enzymatic assays, robust cell lines. Mechanism: Kinetic solubilization using a water-miscible organic solvent.

The "Crash-Out" Danger

The most common error is adding a high-concentration DMSO stock directly to aqueous media. The rapid change in polarity causes the hydrophobic compound to precipitate instantly as "micro-crystals," which are invisible to the naked eye but ruin assay data.

Step-by-Step Procedure
  • Prepare Master Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM . Vortex until clear.

    • Tip: If the solution is yellow, it may indicate iodine liberation. Store in amber vials.

  • Create Intermediate Dilution (The Critical Step):

    • Do NOT pipette 1 µL of stock into 1000 µL of media.

    • Instead, perform a Serial Dilution in DMSO first.

    • Example: Dilute 10 mM stock to 1 mM in DMSO.

  • Final Spike:

    • Add the 1 mM DMSO solution to your assay buffer/media while vortexing rapidly .

    • Target a final DMSO concentration of 0.1% to 0.5% .

    • Result: 1 µM final drug concentration in 0.1% DMSO.

DMSO Tolerance Table
Cell Type / AssayMax Recommended DMSO %Notes
Enzymatic Assays1.0% - 5.0%Check enzyme sensitivity first.
Immortalized Cells (HeLa, HEK293)0.5% - 1.0%Generally robust.
Primary Neurons / Stem Cells< 0.1%Highly sensitive; use Protocol B.
In Vivo (Mice)< 5% (IP/Oral)Do not use 100% DMSO for IV.

Protocol B: Cyclodextrin Encapsulation (The Gold Standard)

Best for: Animal studies (IV), sensitive cell lines, long-term stability. Mechanism: The hydrophobic iodobenzyl ring fits inside the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water.

Recommended Agent: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) or Sulfobutylether-

-Cyclodextrin (SBE-

-CD). Avoid simple

-CD due to renal toxicity in animals [1].
Workflow: "Solubility Isotherm" Method

CD_Complexation Step1 1. Weigh Excess Compound (Solid) Step3 3. Mix & Vortex (Suspension) Step1->Step3 Step2 2. Prepare 20% w/v HP-β-CD in Water/Saline Step2->Step3 Step4 4. Shake/Stir (24h at Room Temp) Step3->Step4 Step5 5. Filter (0.22 µm PVDF) Step4->Step5 Step6 6. Clear Solution Ready Step5->Step6

Figure 2: Workflow for generating a stable inclusion complex.

Protocol Details:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in PBS or Saline.
    
  • Add the pyrazole compound in excess (e.g., 5 mg per mL of CD solution). It will look cloudy.

  • Shake at room temperature for 24–48 hours. The cyclodextrins will "harvest" the molecules from the solid state.

  • Filter through a 0.22 µm PVDF or PTFE filter .

  • Analyze the filtrate by UV-Vis or HPLC to determine the final soluble concentration.

    • Expectation: Solubility should increase from <1 µg/mL (water) to >100 µg/mL (CD solution).

Protocol C: Surfactant Dispersion (In Vivo IP/Oral)

Best for: Intraperitoneal (IP) or Oral Gavage (PO) in rodents. Mechanism: Micellar solubilization.[1]

The "10:10:80" Formulation: This is a standard, well-tolerated vehicle for lipophilic small molecules [2].

  • Dissolve compound in 10% DMSO (or DMA/NMP if higher solubility is needed).

  • Add 10% Tween 80 (or Cremophor EL). Vortex thoroughly.

  • Slowly add 80% Saline (or Water for Injection) while vortexing.

    • Note: If precipitation occurs immediately, increase the surfactant ratio to 20% or switch to Protocol B.

Frequently Asked Questions (Troubleshooting)

Q: My compound precipitates when I freeze the stock solution. A: DMSO freezes at 19°C. Upon thawing, local regions of high water concentration (from condensation) can cause precipitation. Solution: Sonicate the stock for 15 minutes at 30°C after thawing to redissolve any micro-precipitates.

Q: Can I use acid to dissolve it? A: Likely not. The pyrazole nitrogen is a very weak base (


). You would need pH 1–2 to protonate it, which is toxic to cells. Salt formation is generally ineffective for this class of pyrazoles.

Q: The solution turns yellow over time. A: This indicates iodine instability (de-iodination). Aryl iodides are light-sensitive. Action: Always wrap vials in aluminum foil and store at -20°C.

Q: I see "oiling out" instead of crystals. A: This occurs when the compound is super-saturated and separates as a liquid phase before crystallizing. Action: This is a sign of extreme insolubility. Switch immediately to the Cyclodextrin protocol (Protocol B).

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

  • PubChem. (n.d.).[2][3] 1-(4-Iodobenzyl)-1H-pyrazol-4-ol (Related Structure Data).[3] National Library of Medicine.

  • BenchChem. (n.d.). DMSO Tolerance Limits for Cell-Based Assays. Technical Guide.

Sources

Troubleshooting

Controlling side reactions in the synthesis of methoxy-substituted pyrazoles

Technical Support Center: Synthesis of Methoxy-Substituted Pyrazoles Subject: Controlling Side Reactions & Regioselectivity Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methoxy-Substituted Pyrazoles Subject: Controlling Side Reactions & Regioselectivity Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

Methoxy-substituted pyrazoles are critical pharmacophores in medicinal chemistry (e.g., Celecoxib analogs, kinase inhibitors).[1][2] However, their synthesis is plagued by the "ambident nucleophile" problem—where the pyrazole ring can react at either the nitrogen (N-alkylation) or the oxygen (O-alkylation)—and the "regioisomer" problem during ring formation.[2]

This guide provides troubleshooting workflows to control these variables, ensuring you synthesize the target methoxy-pyrazole, not its thermodynamic byproduct.

Module 1: The Tautomer Trap (O-Alkylation vs. N-Alkylation)

The Core Problem: Pyrazolones exist in equilibrium between the OH-form (hydroxypyrazole) and the NH-form (pyrazolone).[2] When you attempt to methylate the oxygen to create a methoxypyrazole, the nitrogen often reacts instead because it is the softer, more nucleophilic center under standard conditions.

Mechanism & Solution: Hard/Soft Acid-Base (HSAB) Theory
  • N-Alkylation (Undesired): Occurs with "soft" electrophiles (e.g., Methyl Iodide, Benzyl Bromide) in polar aprotic solvents.[1][2] The soft nitrogen attacks the soft alkyl halide.

  • O-Alkylation (Desired): Requires a "hard" electrophile (e.g., Dimethyl Sulfate, Methyl Triflate) or a reaction that locks the nitrogen.[1][2]

Protocol 1.1: Silver-Mediated O-Methylation (High Selectivity)

Use this protocol to force O-alkylation on a pre-existing pyrazolone ring.[1][2]

Reagents:

  • Substrate: 3-pyrazolone derivative (1.0 equiv)[1][2]

  • Alkylating Agent: Methyl Iodide (MeI) (1.2 equiv) Note: MeI is soft, but Ag changes the mechanism.[1][2]

  • Promoter: Silver Carbonate (

    
    ) (0.6 equiv)[1]
    
  • Solvent: Benzene or Toluene (Non-polar solvents suppress charge separation, favoring the O-pathway).[1][2]

Step-by-Step:

  • Suspend the pyrazolone and ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     in dry benzene/toluene (0.1 M).
    
  • Stir at room temperature for 30 mins to allow silver coordination. Mechanism: Ag+ coordinates to the nitrogen, blocking it and increasing the nucleophilicity of the oxygen.[2]

  • Add MeI dropwise.

  • Reflux for 4–12 hours in the dark (Ag salts are photosensitive).

  • Filter through a Celite pad to remove AgI salts.

  • Concentrate and purify via flash chromatography.

Troubleshooting Table: Alkylation Conditions

ReagentSolventMajor ProductMechanism Note
MeI / K2CO3 DMF/AcetoneN-Methyl (Wrong) Classic ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

on the soft nitrogen.[1]
Me2SO4 / K2CO3 AcetoneMix (O > N) Harder electrophile favors Oxygen.[1]
MeI / Ag2CO3 BenzeneO-Methyl (Target) Ag+ blocks N-site; heterogeneous surface effect.[1][2]
MeOH / PPh3 / DEAD THFO-Methyl (Target) Mitsunobu reaction; dehydrative coupling is O-selective.[1][2]
Visual Workflow: Alkylation Decision Tree

AlkylationPathways Start Starting Material: Pyrazolone (Tautomer Mix) Cond_Soft Condition A: MeI, K2CO3, DMF Start->Cond_Soft Soft Electrophile Cond_Hard Condition B: Me2SO4 or Ag2CO3/MeI Start->Cond_Hard Hard Electrophile Cond_Mitsunobu Condition C: Mitsunobu (MeOH/DEAD) Start->Cond_Mitsunobu Dehydrative Prod_N Product: N-Methyl Pyrazolone (Thermodynamic) Cond_Soft->Prod_N N-Attack Prod_O Product: 3-Methoxy Pyrazole (Kinetic/Target) Cond_Hard->Prod_O O-Attack Cond_Mitsunobu->Prod_O O-Attack

Caption: Pathway selection for N- vs. O-alkylation based on reagent "hardness" and mechanism.

Module 2: Regio-Control in De Novo Synthesis (Knorr Reaction)

The Core Problem: When condensing a hydrazine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) with a non-symmetric 1,3-dicarbonyl (e.g., a 

-keto ester), you can form two isomers: the 1,3-substituted or the 1,5-substituted pyrazole.[1]
Mechanism: The Stepwise Trap

The reaction is not concerted. The most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbonyl carbon of the diketone first.

  • Hydrazine Nucleophilicity: In ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    , the terminal (
    
    
    
    ) nitrogen is more nucleophilic than the internal (
    
    
    ) nitrogen.
  • Carbonyl Electrophilicity: A ketone is less electrophilic than an aldehyde, but more electrophilic than an ester.

Troubleshooting Guide: Steering the Isomer

Scenario: You want the 1-phenyl-5-methyl isomer, but you are getting the 1-phenyl-3-methyl isomer.

  • Diagnosis: Your hydrazine's terminal nitrogen is attacking the ketone carbonyl (the most reactive pair).[2]

  • Fix 1 (Solvent Control): Switch from Ethanol to Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .

    • Why? Fluorinated solvents are strong Hydrogen Bond Donors (HBD).[1][2] They selectively coordinate to the more basic carbonyl, altering its electrophilicity and often reversing regioselectivity.

  • Fix 2 (pH Control): Run the reaction in Glacial Acetic Acid vs. Ethanol/HCl .

    • Why? In strong acid, the more basic nitrogen of the hydrazine is protonated and deactivated, forcing the less basic nitrogen to attack first.

KnorrRegio Reagents Reagents: R-NH-NH2 + Unsymmetrical 1,3-Diketone Path_Neutral Neutral/Basic Conditions (Terminal N attacks Ketone) Reagents->Path_Neutral Path_Acid Acidic/Fluorinated Solvent (Electronic Modulation) Reagents->Path_Acid Isomer_A Isomer A (e.g., 1,3-Substituted) Standard Product Path_Neutral->Isomer_A Isomer_B Isomer B (e.g., 1,5-Substituted) Controlled Product Path_Acid->Isomer_B

Caption: Controlling regioselectivity in Knorr synthesis via pH and solvent effects.

Module 3: Stability & Side Reactions

Once you have the methoxy-pyrazole, it acts as a "masked" alcohol. However, it introduces specific vulnerabilities.

Demethylation (The "Vanishing" Group)

Methoxy pyrazoles are electron-rich.[2] Under strong acidic conditions (often used in workups or subsequent deprotections of other groups), the methoxy group can be cleaved, reverting the molecule back to the pyrazolone (OH-form).[1][2]

  • Avoid: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    , 
    
    
    
    , and concentrated
    
    
    .[1]
  • Safe Alternative: If you need to remove a Boc group elsewhere on the molecule, use TFA/DCM or HCl/Dioxane at ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .[1] Methoxy pyrazoles are generally stable to TFA but labile to Lewis acids.
    
Catalyst Poisoning (Cross-Coupling Failures)

Users often report low yields when attempting Suzuki or Buchwald couplings on halo-methoxy-pyrazoles.[1][2]

  • Cause: The methoxy oxygen, in proximity to the pyrazole nitrogens, creates a "pincer" effect that can chelate Palladium (Pd) or Copper (Cu) catalysts, removing them from the catalytic cycle.[2]

  • Solution:

    • Use bulky phosphine ligands (e.g., XPhos , BrettPhos ) that sterically prevent the catalyst from getting "stuck" in the chelation pocket.[1][2]

    • Increase catalyst loading to 5-10 mol%.

FAQ: Troubleshooting & Analysis

Q1: How do I definitively distinguish between the N-methyl and O-methyl isomers? 1H NMR is ambiguous. A: Do not rely on 1H NMR chemical shifts alone, as they overlap (approx 3.8–4.0 ppm).[1][2]

  • Gold Standard: Run a 1H-13C HMBC (Heteronuclear Multiple Bond Correlation).

    • O-Methyl: The methyl protons will show a cross-peak to the carbon at the 3-position (C-O), which typically has a chemical shift of 160–165 ppm .[2]

    • N-Methyl: The methyl protons will couple to a ring carbon or nitrogen with a significantly different shift, and the N-Me carbon itself appears upfield (approx 35–40 ppm) compared to O-Me (55–60 ppm).[1][2]

Q2: My methoxy-pyrazole is turning into a solid precipitate during my acidic workup. What happened? A: You likely caused demethylation. The precipitate is the pyrazolone (tautomer), which is much less soluble in organic solvents than the methoxy variant.[2] Check the pH of your workup; keep it neutral or basic if possible.

Q3: Can I use the Mitsunobu reaction to make 3-methoxypyrazoles? A: Yes. This is often superior to alkyl halides.

  • Protocol: React the pyrazolone (acting as the acid) with Methanol (acting as the nucleophile), PPh3 , and DEAD/DIAD in THF. This dehydrative coupling is highly selective for the Oxygen because the PPh3 activates the methanol, making it a target for the "hard" oxygen of the pyrazolone enolate.

References

  • Regioselectivity in Pyrazole Alkylation (HSAB Theory)

    • Koehler, B. et al.[1] "Why N-alkylation is more favorable than O-alkylation?" ResearchGate Discussion/Journal of Organic Chemistry Context.

  • Silver-Mediated Alkylation

    • Eller, G. A., & Holzer, W.[1][2] (2006).[2][3][4] "A one-step synthesis of pyrazolone." Molbank.[3] (Demonstrates tautomer control and alkylation precursors).

  • Mitsunobu Reaction for O-Alkylation

    • Swamy, K. C. K., et al.[1] (2009).[2][5] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews. (General applicability to heterocycle O-alkylation).

  • Knorr Synthesis Regioselectivity

    • Deng, X., & Mani, N. S.[1][2] (2008).[2][6] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry.

  • NMR Differentiation of Isomers

    • Claramunt, R. M., et al.[1] (2013).[2] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations." Bioorganic & Medicinal Chemistry Letters.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis and Prediction of the 13C NMR Chemical Shifts for 1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole

An In-Depth Technical Guide In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among the arsenal of analytical techniques availa...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among the arsenal of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides a direct, high-resolution map of the carbon skeleton of a molecule. This guide offers a detailed predictive analysis of the 13C NMR spectrum for 1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole, a compound of interest in medicinal chemistry.

Given the absence of a publicly available experimental spectrum for this specific molecule, this guide employs a foundational, first-principles approach. By dissecting the molecule into its constituent fragments and comparing them to well-characterized model compounds, we can predict the chemical shifts with a high degree of confidence. This methodology not only provides a valuable reference for researchers synthesizing this or similar molecules but also serves as a practical tutorial on the application of substituent chemical shift (SCS) effects in NMR spectroscopy.

The Principle of Substituent Additivity in 13C NMR

The chemical shift of a given carbon atom is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups deshield the nucleus, shifting its resonance downfield (to a higher ppm value), while electron-donating groups cause an upfield shift (lower ppm). The beauty of 13C NMR is that these effects, to a good approximation, are additive. By understanding the impact of individual substituents on a parent scaffold, we can predict the spectrum of a more complex, polysubstituted molecule.[1][2]

Our target molecule, 1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole, can be deconstructed into three key components: the pyrazole core, the N-benzyl substituent, and the iodo and methoxy functional groups. Our predictive workflow is based on analyzing the spectra of simpler molecules that model these components.

G cluster_0 Model Compound Data cluster_1 Structural Fragments of Target Molecule Toluene Toluene Iodobenzyl 4-Iodobenzyl Group Toluene->Iodobenzyl Iodobenzene Iodobenzene Iodobenzene->Iodobenzyl Four_Iodotoluene 4-Iodotoluene Four_Iodotoluene->Iodobenzyl Primary Reference Pyrazole Pyrazole Methoxy_Pyrazole 4-Methoxy-pyrazole Moiety Pyrazole->Methoxy_Pyrazole Anisole Anisole (for OMe) Anisole->Methoxy_Pyrazole N_Benzyl_Pyrazole 1-Benzyl-pyrazole Target Predicted Spectrum for 1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole N_Benzyl_Pyrazole->Target N-CH2 effect Iodobenzyl->Target Methoxy_Pyrazole->Target caption Predictive Workflow Diagram

Caption: Predictive workflow for estimating 13C NMR chemical shifts.

Analysis of Model Compounds

To build our prediction, we first collate experimental data from key structural analogs. All chemical shifts are reported in ppm (δ) relative to tetramethylsilane (TMS).

Table 1: Experimental 13C NMR Data for Aromatic Model Compounds (in CDCl₃)
CompoundC1 (ipso)C2/C6 (ortho)C3/C5 (meta)C4 (para)Other Carbons
Toluene [3]137.8129.1128.3125.421.5 (-CH₃)
Iodobenzene [4]94.4137.3129.8130.2-
4-Iodotoluene [5][6]137.7 (C-1)130.0 (C-3/5)129.2 (C-2/6)91.1 (C-4)20.9 (-CH₃)

From this data, we can discern key substituent effects:

  • Iodine's "Heavy Atom" Effect: The most dramatic effect is the strong upfield shift of the carbon directly attached to the iodine (the ipso-carbon). In iodobenzene, C1 is at 94.4 ppm, and in 4-iodotoluene, the iodo-substituted C4 is at 91.1 ppm. This is characteristic of heavier halogens.

  • Deshielding at ortho Carbons: The iodine atom deshields the ortho carbons, shifting them downfield. In iodobenzene, the ortho carbons are at 137.3 ppm, significantly downfield from benzene's 128.5 ppm.

Table 2: Experimental 13C NMR Data for Pyrazole Model Compounds (in CDCl₃)
CompoundC3C4C5Other Carbons
Pyrazole [7]134.7105.7134.7-
1-Benzyl-3,5-dimethyl-1H-pyrazole [8]147.2105.7138.952.5 (-CH₂-), 13.5/11.3 (-CH₃)
  • Pyrazole Symmetry: In unsubstituted pyrazole, C3 and C5 are equivalent due to tautomerism.

  • N-Alkylation Effect: Attaching a benzyl group to N1 breaks the symmetry and generally deshields the adjacent C5 carbon more than the C3 carbon. The benzylic methylene (-CH₂) carbon appears around 52-53 ppm.[8]

  • Methoxy Group Effect: A methoxy group is a strong electron-donating group through resonance. When attached to a carbon, it typically shifts that carbon significantly downfield while shifting the ortho and para carbons upfield. The methoxy carbon itself usually resonates between 55-60 ppm.[9]

Predicted 13C NMR Chemical Shifts for 1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole

By integrating the effects observed in our model compounds, we can now assign the chemical shifts for our target molecule. The numbering scheme is provided below.

G I1

Caption: Numbering scheme for 1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole.

Table 3: Predicted 13C NMR Chemical Shifts
Carbon AtomPredicted Shift (ppm)Rationale and Justification
C3 ~138Starts from pyrazole's C3 (~135 ppm). The N-benzyl group has a minor deshielding effect at this position.
C4 ~155The carbon directly attached to the electron-donating methoxy group will be significantly deshielded.
C5 ~125Deshielded by the adjacent N-benzyl group, but shielded by the ortho-like methoxy group.
-OCH₃ ~56Typical chemical shift for an aryl methoxy carbon.[9]
-CH₂- ~53Based on the value for 1-benzyl-pyrazole derivatives (~52.5 ppm).[8]
C1' ~137The quaternary carbon of the benzyl ring. Its shift is very similar to the corresponding carbon in 4-iodotoluene (137.7 ppm).
C2'/C6' ~129These carbons are meta to the iodine. Their shift will be very close to the corresponding carbons in 4-iodotoluene (129.2 ppm).
C3'/C5' ~138These carbons are ortho to the iodine, which causes significant deshielding. Based on 4-iodotoluene (130.0 ppm) but adjusted slightly downfield due to the different substituent at C1'.
C4' ~92The ipso-carbon attached to iodine. This will be the most upfield aromatic signal due to the heavy atom effect, based on 4-iodotoluene (91.1 ppm).[5][6]

A Note on Computational Verification

While analysis of model compounds provides robust estimates, modern computational chemistry offers a powerful complementary method for verification.

Protocol: DFT-Based NMR Chemical Shift Prediction

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can predict 13C NMR chemical shifts with high accuracy, often with a mean absolute error of less than 2 ppm.[10]

Step-by-Step Workflow:

  • Structure Optimization: The 3D geometry of the molecule is first optimized using a suitable level of theory (e.g., B3LYP/6-31G(d)). This ensures the calculation is performed on the lowest energy conformer.

  • Magnetic Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for this step.[11]

  • Solvent Modeling: Since NMR is a solution-phase technique, incorporating a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for achieving high accuracy.[12]

  • Chemical Shift Referencing: The calculated absolute magnetic shielding values (σ) are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard, typically TMS, using the formula: δ_sample = σ_TMS - σ_sample.

G Mol Input 2D Structure Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Mol->Opt Shield GIAO Shielding Calculation with Solvent Model (PCM) Opt->Shield Ref Reference & Scale Shield->Ref TMS TMS Shielding Calculation (Same Level of Theory) TMS->Ref Spectrum Predicted 13C NMR Spectrum Ref->Spectrum caption DFT-Based NMR Prediction Workflow

Caption: DFT-based NMR prediction workflow.

Conclusion

This guide provides a comprehensive, data-supported prediction of the 13C NMR spectrum of 1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole. The analysis predicts a spectrum characterized by nine distinct carbon signals. Key diagnostic peaks include the heavily shielded, iodine-bound C4' carbon around 92 ppm, the significantly deshielded, methoxy-bound C4 of the pyrazole ring near 155 ppm, and the benzylic methylene carbon at approximately 53 ppm. These predictions, grounded in the established principles of substituent effects and data from model compounds, offer a reliable benchmark for any researcher working on the synthesis and characterization of this molecule. For ultimate confirmation, the computational protocol outlined provides a pathway to a theoretically calculated spectrum of high accuracy.

References

  • Bagno, A., Saielli, G., & Scorrano, G. (2006). Quantum-Chemical Calculations of NMR Parameters in Solution. Angewandte Chemie International Edition, 45(18), 2832-2848. [Link]

  • Choi, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20297. [Link]

  • Kwon, Y., et al. (2020). A graph neural network for predicting 13C NMR chemical shifts. Journal of Cheminformatics, 12(1), 1-9. [Link]

  • Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

  • Le, T. B., et al. (2019). 13C NMR chemical shift prediction of diverse chemical compounds. Molecular Simulation, 45(10), 823-830. [Link]

  • The Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5, 105821-105828. [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

  • Chemistry LibreTexts. (2021). 6.8: ¹³C NMR Spectroscopy. [Link]

  • ResearchGate. (2012). Chemical shift of 13 C NMR C=O band for equimolar solutions of toluene + monomer. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • SpectraBase. (n.d.). Toluene - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. (n.d.). 4-Iodotoluene - Optional[13C NMR] - Chemical Shifts. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • SpectraBase. (n.d.). 4-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol - Optional[13C NMR]. [Link]

  • ResearchGate. (2002). 1H and 13C NMR study of perdeuterated pyrazoles. [Link]

  • PubChem. (n.d.). 4-Iodotoluene. [Link]

  • SpectraBase. (n.d.). 6-Amino-1-benzyl-4-(2-furyl)-3-methyl-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile. [Link]

  • Supporting Information. (n.d.). Copies of 1H, 13C, 19F NMR spectra. [Link]

  • ACS Omega. (2026). Structural Tuning of Inefficient C1-Symmetric Iodoarene for Efficient Enantioselective Oxidative Organocatalysis. [Link]

  • Organic Chemistry Data. (2021). 13C NMR Chemical Shifts. [Link]

  • ACD/Labs. (2026). Methoxy groups just stick out. [Link]

  • Supporting Information. (n.d.). Magnesium-promoted nickel-catalysed chlorination of aryl halides and triflates under mild conditions. [Link]

Sources

Comparative

Technical Guide: LC-MS/MS Fragmentation Dynamics of Iodobenzyl Pyrazoles

Executive Summary Iodobenzyl pyrazoles represent a critical scaffold in medicinal chemistry, often utilized as kinase inhibitors or receptor ligands where the iodine atom serves as a metabolic blocker or a handle for sub...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Iodobenzyl pyrazoles represent a critical scaffold in medicinal chemistry, often utilized as kinase inhibitors or receptor ligands where the iodine atom serves as a metabolic blocker or a handle for subsequent cross-coupling. However, the unique mass spectrometric behavior of the Carbon-Iodine (C-I) bond—specifically its lability and mass defect—presents both challenges and opportunities for structural elucidation.

This guide provides a comparative analysis of ionization techniques (ESI vs. APCI) and details the specific fragmentation mechanics of this class. Unlike standard organic molecules, the C-I bond energy (approx. 57 kcal/mol) is significantly lower than C-H or C-C bonds, dictating a distinct fragmentation hierarchy that researchers must recognize to avoid misidentification.

Part 1: The Chemical Context & Mass Defect Utility

Before analyzing fragmentation, one must establish the identification strategy based on the physics of the iodine atom.

The Iodine Signature

Iodine is monoisotopic (


), meaning it lacks the M+2 isotope pattern seen in Chlorine or Bromine.[1] However, it possesses a significant negative mass defect.

Table 1: Mass Defect Comparison for Identification

ElementNominal MassExact MassMass DefectDiagnostic Utility
Hydrogen 11.0078+0.0078Increases mass defect
Carbon 1212.00000.0000Baseline
Iodine 127126.9045-0.0955 Critical: Lowers overall mass defect significantly.

Application Insight: When filtering LC-MS data for iodobenzyl pyrazoles, do not look for "standard" organic mass defects (often > 0.1). Iodinated compounds often fall into a "mass defect valley," distinguishing them from biological matrix background.

Part 2: Comparative Ionization Performance (ESI vs. APCI)

Choosing the correct ionization source is the first step in a self-validating protocol. While pyrazoles are basic (pKa ~2.5), the iodobenzyl group adds lipophilicity, creating a decision matrix between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Table 2: Source Comparison for Iodobenzyl Pyrazoles

FeatureElectrospray Ionization (ESI)APCIWinner
Ionization Mechanism Solution-phase protonation (Soft)Gas-phase proton transfer (Harder)ESI
C-I Bond Stability High. Preserves the [M+H]+ intact.Moderate to Low. Thermal energy can induce homolytic C-I cleavage before MS analysis.ESI
Sensitivity Excellent for the basic pyrazole nitrogen.Good, but higher background noise.ESI
Matrix Tolerance Susceptible to ion suppression.More robust against salts/matrix.APCI

Experimental Verdict: For structural confirmation, ESI is superior . APCI operates at higher temperatures (350°C–500°C), which often causes thermal degradation of the weak C-I bond, leading to a high abundance of the de-iodinated artifact [M-I+H]+ in the MS1 scan, effectively masking the parent compound.

Part 3: Fragmentation Mechanics (The Core)

The fragmentation of iodobenzyl pyrazoles follows a predictable hierarchy governed by bond dissociation energies (BDE).

Mechanism 1: The "Iodine Pop" (Primary Pathway)

The C-I bond is the "fuse" of the molecule. Upon Collision Induced Dissociation (CID), this is invariably the first bond to break.

  • Neutral Loss: Loss of I[2]• radical (127 Da) or HI (128 Da).

  • Result: Formation of a stabilized benzyl-pyrazole cation.

Mechanism 2: Pyrazole Ring Disintegration (Secondary Pathway)

Once the iodine is ejected, the energy redistributes to the pyrazole core.

  • Pathway A (RDA): Retro-Diels-Alder cleavage is less common in fully aromatic pyrazoles but possible in reduced forms.

  • Pathway B (N-N Cleavage): The most diagnostic fracture is the loss of HCN (27 Da) or acetonitrile (41 Da) if methylated, driven by the stability of the resulting radical cation.

Visualization: Fragmentation Pathway

The following diagram illustrates the transition from the protonated precursor to the terminal fragments.

FragmentationPathway Precursor Precursor Ion [M+H]+ (Iodinated) Transition Transition State C-I Bond Excitation Precursor->Transition CID Energy Fragment1 Primary Fragment [M+H - HI]+ or [M - I]•+ (Benzyl-Pyrazole Core) Transition->Fragment1 Loss of I (127) or HI (128) Fragment2 Secondary Fragment Loss of HCN (-27 Da) (Ring Opening) Fragment1->Fragment2 Pyrazole Cleavage Fragment3 Terminal Fragment Tropylium Ion Formation (Benzyl Rearrangement) Fragment1->Fragment3 Benzyl Rearrangement

Figure 1: Step-wise fragmentation logic. The C-I bond cleavage is the gatekeeper event, followed by heterocyclic ring disintegration.

Part 4: Experimental Protocol

To reproduce these patterns, the following LC-MS methodology is recommended. This protocol is designed to maximize the detection of the parent ion while allowing controlled fragmentation.

Chromatographic Separation
  • Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm). The iodobenzyl group is hydrophobic; a standard C18 provides excellent retention.

  • Mobile Phase A: Water + 0.1% Formic Acid. (Formic acid is crucial to protonate the pyrazole nitrogen).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (Iodinated compounds typically elute late, >60% B).

Mass Spectrometry Parameters (Triple Quadrupole / Q-TOF)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.0 - 3.5 kV. (Keep lower to prevent in-source deiodination).

  • Cone Voltage: Optimized (approx 20-30V). Warning: Excessively high cone voltage will mimic metabolic deiodination.

  • Collision Energy (CE):

    • Low (10-15 eV): Preserves [M+H]+.

    • Med (25-35 eV): Generates [M-I]+ (Base Peak).

    • High (>50 eV): Smashes pyrazole ring (Diagnostic fragments).

Part 5: Data Interpretation & Troubleshooting

Scenario: You observe a peak at m/z = [Parent - 126].

  • Cause: This is likely [M+H - I + H]. This suggests the loss of Iodine radical and replacement with a proton (reduction).

  • Fix: Check if this is occurring in-source (instrument artifact) or is a real metabolite. Lower the desolvation temperature. If the ratio changes, it is thermal degradation.

Scenario: You see a "Twin Peak" pattern.

  • Cause: If the pattern is M and M+2 with 1:1 intensity, you have a Bromine contaminant, not Iodine. Iodine shows no M+2.

Self-Validating Check

To confirm the peak is an iodobenzyl pyrazole:

  • Check Mass Defect: Is it negative or very low? (Yes = Iodine).

  • Apply CE ramp: Does the mass shift by exactly -126 or -128 Da immediately? (Yes = C-I bond).

  • Check UV: Iodobenzyl groups often have a distinct UV absorbance shift compared to the non-iodinated analog.

References

  • Doc Brown's Chemistry. Mass spectrometry - fragmentation patterns of organic iodine compounds. Retrieved from [Link]

  • National Institutes of Health (PMC). A tutorial in small molecule identification via electrospray ionization-mass spectrometry. Retrieved from [Link]

  • Michigan State University. Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][3][4]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole

Comprehensive Safety and Handling Guide: 1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole Hazard Assessment and Toxicological Profile The potential hazards of 1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole are inferred from the known toxi...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole

Hazard Assessment and Toxicological Profile

The potential hazards of 1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole are inferred from the known toxicological profiles of its constituent chemical classes. Pyrazole derivatives are frequently biologically active, and iodo-aromatic compounds present specific handling considerations.[1][2][3][4]

Structural Component Analysis:

  • Pyrazole Core: The foundational pyrazole ring is associated with a range of hazards in its parent and substituted forms. The SDS for pyrazole (CAS 288-13-1) indicates it can be harmful if swallowed, toxic in contact with skin, and cause severe skin and eye irritation. It may also cause respiratory irritation and has been shown to cause organ damage through prolonged exposure.

  • Iodo-Aromatic Moiety: The presence of iodine on the benzyl ring places this compound in the category of halogenated organics. The SDS for the related compound 4-Iodopyrazole (CAS 3469-69-0) lists hazards including skin, eye, and respiratory irritation, and notes it is harmful if swallowed.[5] Iodinated compounds require careful handling and must be segregated for specialized hazardous waste disposal.

  • Benzyl Group: The benzyl substituent can influence the compound's reactivity and biological interactions. The related compound 1-Benzyl-4-iodo-1H-pyrazole (CAS 50877-42-4) is known to cause serious eye damage, skin irritation, and respiratory irritation.[6]

Inferred Hazard Profile Summary:

Based on the analysis of analogous structures, researchers must assume 1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole presents the following potential hazards.

Hazard Statement (GHS H-code)DescriptionInferred From Analog(s)
H302Harmful if swallowedPyrazole, 4-Iodopyrazole[5]
H311Toxic in contact with skinPyrazole
H315Causes skin irritationPyrazole, 4-Iodopyrazole, 1-Benzyl-4-iodo-1H-pyrazole[5][6][7][8]
H318 / H319Causes serious eye damage / irritationPyrazole, 4-Iodopyrazole, 1-Benzyl-4-iodo-1H-pyrazole[5][6][7][8]
H335May cause respiratory irritation4-Iodopyrazole, 1-Benzyl-4-iodo-1H-pyrazole[5][6]
H372Causes damage to organs (Thyroid, Spleen) through prolonged or repeated exposurePyrazole

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks of exposure via inhalation, dermal contact, and ocular contact.

Primary Engineering Control: All handling of 1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole, especially as a solid, must be performed within a certified chemical fume hood. This is the most critical step to prevent inhalation of fine dust particles.

Mandatory PPE Ensemble:

PPE ComponentSpecificationRationale and Best Practices
Hand Protection Double-gloving with nitrile gloves.The inner glove protects against contamination during outer glove removal. The outer glove is the primary barrier. Pyrazole analogs can be toxic upon skin contact, making robust hand protection essential. Change gloves immediately if contamination is suspected.
Eye/Face Protection Chemical safety goggles. A face shield is required over goggles when handling >5g or during splash-risk operations (e.g., solution transfers).Protects against dust, splashes, and impacts. Analogs are known to cause serious eye damage.[6]
Body Protection Flame-resistant laboratory coat, fully fastened.Prevents contamination of personal clothing and skin.
Respiratory Protection Not required if all work is performed in a fume hood.For emergency situations like a large spill outside of containment, a NIOSH-approved respirator with an N95 filter (for dust) and organic vapor cartridges is necessary.

Safe Handling and Operational Workflow

Adherence to a structured workflow minimizes risk at each stage of handling. The following protocol outlines the essential steps for safe manipulation from container to waste.

Step-by-Step Handling Protocol:

  • Preparation and Area Setup:

    • Designate a specific area within a chemical fume hood for the procedure.

    • Ensure an operational safety shower and eyewash station are directly accessible.[7]

    • Prepare and label two hazardous waste containers: one for solid waste and one for halogenated liquid waste.

    • Assemble all necessary glassware and equipment within the fume hood before introducing the chemical.

  • Weighing and Dispensing (Solid Form):

    • Perform all weighing operations inside the fume hood or a ventilated balance enclosure to contain airborne particulates.

    • Use anti-static weighing paper or a tared glass container.

    • Handle the container with gloved hands, avoiding direct contact.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution and Reaction:

    • Add solvent to the solid in a controlled manner to avoid splashing.

    • If the reaction is potentially exothermic, use an ice bath for controlled addition.

    • Keep the reaction vessel closed or equipped with a condenser to prevent vapor release.

  • Post-Reaction Work-up and Purification:

    • Conduct all extractions, filtrations, and chromatographic separations within the fume hood.

    • Be mindful of potential pressure build-up during liquid-liquid extractions. Vent the separatory funnel frequently.

    • Handle all contaminated materials (e.g., silica gel, filter paper) as solid hazardous waste.

  • Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., ethanol or isopropanol) and dispose of the cleaning materials as solid hazardous waste.

    • Thoroughly wash all glassware with a suitable cleaning agent.

    • Wash hands and forearms thoroughly after the procedure is complete, even after removing gloves.[7]

Operational Workflow Diagram:

G cluster_prep 1. Preparation cluster_handling 2. Active Handling (In Fume Hood) cluster_cleanup 3. Post-Procedure A Designate Fume Hood Area B Verify Safety Equipment A->B C Prepare Labeled Waste Containers B->C D Weigh Solid Compound C->D Proceed to Handling E Dissolve and React D->E F Perform Work-up & Purification E->F G Segregate Waste (Solid & Liquid) F->G Proceed to Cleanup H Decontaminate Work Area G->H I Clean Glassware H->I J Personal Hygiene (Hand Washing) I->J

Caption: Standard operational workflow for handling 1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole.

Spill and Emergency Procedures

Immediate and correct response to spills or exposure is critical.

  • Small Spill (Solid, <1g):

    • Alert others in the immediate area.

    • Wearing your full PPE ensemble, gently cover the spill with absorbent pads to prevent further aerosolization.

    • Carefully scoop the material and absorbent into a labeled bag or container for solid hazardous waste.

    • Decontaminate the area with a cloth dampened with isopropanol or ethanol. Dispose of cleaning materials as hazardous waste.

  • Large Spill or Any Liquid Spill:

    • Evacuate the laboratory immediately and close the doors.

    • Alert your supervisor and the institution's environmental health and safety (EHS) office.

    • Do not attempt to clean up a large spill without specialized training and equipment.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][9] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[8][9] Remove contact lenses if possible. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Management and Disposal Plan

Proper segregation and disposal of waste are legally required and essential for safety. This compound is a halogenated organic and must be treated as such.

Disposal Protocol:

  • Solid Waste: All contaminated solids, including gloves, weigh paper, silica gel, and cleaning materials, must be placed in a clearly labeled, sealed container designated for "Halogenated Solid Waste."

  • Liquid Waste: All solutions containing the compound, as well as solvent rinses from glassware, must be collected in a sealed, compatible container labeled "Halogenated Organic Liquid Waste."

  • Sharps: Contaminated needles or razor blades must be disposed of in a designated sharps container.

  • "Empty" Containers: The original container of the chemical, even if "empty," must be disposed of as solid hazardous waste, as it will contain residue.

Waste Segregation Decision Tree:

G A Is the waste contaminated with 1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole? B Is the waste liquid or solid? A->B Yes D Dispose as Non-Hazardous Waste A->D No C Is the waste a sharp? B->C Solid E Halogenated Liquid Waste B->E Liquid F Halogenated Solid Waste C->F No G Sharps Container C->G Yes

Caption: Decision workflow for proper waste segregation.

References

  • BenchChem. Application Notes and Protocols for the Iodination of Aromatic Compounds using Iodine Monochloride. BenchChem.
  • MilliporeSigma.
  • Fisher Scientific. SAFETY DATA SHEET - 3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Fisher Scientific.
  • MDPI. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.
  • Chemia.
  • ChemicalBook. 1H-PYRAZOLE, 4-IODO-1-(PHENYLMETHOXY)-. ChemicalBook.
  • Spectrum Chemical Mfg. Corp.
  • Chemia.
  • Journal of Chemical Health Risks. Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • ResearchGate. (PDF) Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • Chem-Impex. 1-Benzyl-4-iodo-1H-pyrazole. Chem-Impex.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Iodopyrazole. Fisher Scientific.
  • PubChem. 1-(4-Iodo-benzyl)-1H-pyrazol-4-ol. PubChem.
  • ResearchGate. (PDF) ChemInform Abstract: A Practical Iodination of Aromatic Compounds by Using Iodine and Iodic Acid.
  • Taylor & Francis Online. IODINATION OF AROMATIC COMPOUNDS UNDER MILD AND SOLVENT-FREE CONDITIONS. Taylor & Francis Online.
  • Fisher Scientific.
  • ResearchGate. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • CymitQuimica. Safety Data Sheet - 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. CymitQuimica.
  • Sigma-Aldrich. 4-Iodopyrazole 99%. Sigma-Aldrich.
  • Sigma-Aldrich. 1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid. Sigma-Aldrich.
  • Combi-Blocks, Inc.
  • National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
  • PubChem. 1-(4-Iodophenyl)-1H-Pyrazole. PubChem.
  • Sigma-Aldrich. 1-Benzyl-4-iodo-1H-pyrazole 97%. Sigma-Aldrich.
  • Santa Cruz Biotechnology. 1-(4-Methoxybenzyl)pyrazole. Santa Cruz Biotechnology.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
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Feasible Synthetic Routes

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